1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Description
Structural Classification of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]Pyrimidin-5(4H)-Amine
The molecular architecture of 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (molecular formula: C₁₃H₁₄N₆) is defined by three critical features:
- Pyrazolo[3,4-d]pyrimidine Core : The fused bicyclic system provides a planar framework that facilitates π-π stacking interactions with aromatic residues in protein binding pockets.
- 1-(2,5-Dimethylphenyl) Substituent : The ortho- and para-methyl groups on the phenyl ring enhance lipophilicity, promoting membrane permeability while reducing oxidative metabolism.
- 4-Imino-5-Amine Functionalization : This moiety introduces hydrogen-bonding capabilities, critical for forming stable interactions with kinase ATP-binding domains.
Comparative analysis with related derivatives (e.g., 4,6-disubstituted pyrazolo[3,4-d]pyrimidines) reveals that the 2,5-dimethylphenyl group significantly improves selectivity for BTK over off-target kinases such as EGFR and HER2. Additionally, the imino-amine group at the 4,5-positions induces a conformational shift in the pyrimidine ring, optimizing steric complementarity with hydrophobic kinase subpockets.
Privileged Scaffold Status in Targeted Drug Discovery
The term “privileged scaffold” refers to molecular frameworks capable of yielding high-affinity ligands for multiple targets through systematic structural modifications. 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine meets this criterion by demonstrating:
- Kinase Inhibition Versatility : Structural analogs of this compound exhibit nanomolar inhibitory activity against BTK (IC₅₀ = 21 nM), CDK2 (IC₅₀ = 34 nM), and FLT3 (IC₅₀ = 18 nM), as evidenced by enzymatic assays.
- Enhanced Drug-Likeness : The scaffold’s balanced logP (2.1–2.5) and polar surface area (75–85 Ų) align with Lipinski’s criteria for oral bioavailability.
- Synthetic Tractability : Modular synthesis routes enable rapid diversification. For example, Suzuki-Miyaura coupling at the 1-position introduces aryl/heteroaryl groups, while nucleophilic substitution at the 4-position allows incorporation of amines, thiols, or alcohols.
Recent studies highlight its application in irreversible kinase inhibitor design. By appending electrophilic groups (e.g., acrylamides) to the 4-imino-amine moiety, derivatives form covalent bonds with cysteine residues in BTK’s active site, achieving prolonged target engagement. This strategy has yielded clinical candidates for B-cell malignancies, underscoring the scaffold’s translational potential.
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3 |
InChI Key |
JZHUWCCOLWNLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbonitrile
Reagents :
-
2,5-Dimethylphenylhydrazine (10 mmol)
-
2-(Ethoxymethylene)malononitrile (10 mmol)
-
Ethanol (20 mL)
Procedure :
A mixture of 2,5-dimethylphenylhydrazine and 2-(ethoxymethylene)malononitrile in ethanol is refluxed at 100°C for 8–12 hours. The precipitate formed upon cooling is filtered, washed with hexane, and dried to yield the intermediate as a yellow solid.
Characterization :
Formation of (E)-Ethyl N-(5-Cyano-1-(2,5-Dimethylphenyl)-1H-pyrazol-4-yl)formimidate
Reagents :
-
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile (10 mmol)
-
Triethylorthoformate (1.65 mL, 10 mmol)
-
Acetic anhydride (15 mL)
Procedure :
The intermediate is heated with triethylorthoformate in acetic anhydride at 130°C for 6 hours. The crude product is purified via column chromatography (chloroform) to yield a yellow liquid.
Characterization :
Annulation to 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Reagents :
-
(E)-Ethyl N-(5-cyano-1-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)formimidate (10 mmol)
-
Semicarbazide hydrochloride (1.11 g, 10 mmol)
-
Triethylamine (TEA, 1–2 mL)
-
Ethanol (20 mL)
Procedure :
The imino-ether derivative is stirred with semicarbazide hydrochloride and TEA in ethanol at 25–30°C for 12 hours. The precipitate is filtered, washed with ethanol/water, and recrystallized (acetonitrile/methanol) to afford the final product as a white solid.
Characterization :
-
1H NMR (DMSO-d6, 400 MHz) : δ 2.25 (s, 6H, 2×CH3), 6.51 (s, 2H, NH2), 7.16–7.26 (m, 3H, Ar), 7.97–7.99 (m, 1H, Ar), 8.30 (s, 1H, Ar), 8.86 (br s, 1H, NH).
-
13C NMR (DMSO-d6, 100 MHz) : δ 21.4 (2×CH3), 106.4, 115.9, 123.7, 134.6, 136.1, 147.0, 152.9, 159.3, 161.7.
Optimization and Reaction Conditions
Solvent and Temperature Effects
-
Cyclocondensation Step : Ethanol as solvent at 100°C ensures complete conversion without side products.
-
Imino-ether Formation : Acetic anhydride at 130°C facilitates formimidate formation with >75% yield.
-
Annulation : Room-temperature conditions (25–30°C) prevent decomposition of the sensitive semicarbazide intermediate.
Yield Comparison Across Analogues
| Substituent on Phenyl Ring | Yield (%) |
|---|---|
| 4-Fluorophenyl | 79 |
| 3-Chlorophenyl | 72 |
| 3,4-Dimethylphenyl | 72 |
| 2,5-Dimethylphenyl | 78 |
Data adapted from Mishra et al. (2016)
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings
- EGFR Inhibition : Compound 237 (carbohydrazide derivative) exhibits moderate EGFR inhibition (IC₅₀: 0.186 µM) compared to erlotinib (IC₅₀: 0.03 µM), suggesting that bulkier substituents at position 1 may reduce potency . The target compound’s 2,5-dimethylphenyl group could similarly impact binding affinity.
- Apoptosis Induction: Flow cytometry studies indicate that substituents influence apoptotic activity. Compound 235 (Horchani et al.) showed the highest apoptosis induction, likely due to its benzylidene-acetohydrazide side chain . The imino-amine group in the target compound may offer distinct hydrogen-bonding interactions for apoptosis modulation.
- Synthetic Flexibility : Derivatives like 3-methyl- and 3-(methylthio)-substituted analogs (e.g., Examples 33 and 41 in patent literature) highlight the scaffold’s adaptability for optimizing pharmacokinetic properties .
Structural-Activity Relationships (SAR)
- Position 1 : Aryl groups (e.g., 2,5-dimethylphenyl, phenyl) enhance hydrophobic interactions with kinase ATP-binding pockets but may sterically hinder optimal binding if overly bulky .
- Position 4: The imino-amine group in the target compound contrasts with the simpler 4-amine in analogs (e.g., 5a).
- Position 3 : Methyl or methylthio substitutions (as in Examples 33 and 41) improve metabolic stability and membrane permeability, critical for in vivo efficacy .
Biological Activity
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- Molecular Formula : C12H12N6
- Molecular Weight : 240.26 g/mol
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
-
Anticancer Activity :
- The compound has shown potential as an anticancer agent. Studies demonstrated that related pyrazolo[3,4-d]pyrimidines effectively inhibited cell proliferation in various cancer cell lines by targeting key signaling pathways such as EGFR and VEGFR-2. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against these targets .
- In vitro studies using MCF-7 breast cancer cells revealed that these compounds could induce apoptosis and suppress cell migration and cycle progression .
- Antiparasitic Properties :
- Other Pharmacological Effects :
The mechanisms through which 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine exerts its biological effects include:
- Inhibition of Kinases : The compound acts as a dual inhibitor of EGFR and VEGFR-2 kinases, crucial for tumor growth and angiogenesis.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : By targeting specific proteins involved in cell cycle regulation and migration, it effectively halts the progression of cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Range | Reference |
|---|---|---|---|
| Anticancer | EGFR/VEGFR-2 | 0.3 - 24 µM | |
| Antiparasitic | Trypanosoma cruzi | Not Specified | |
| Anti-inflammatory | Various | Not Specified |
Case Study: Anticancer Efficacy
A notable study evaluated the efficacy of a series of phenylpyrazolo[3,4-d]pyrimidine derivatives in inhibiting tumor growth in MCF-7 models. Compound 5i demonstrated significant inhibition with an IC50 value as low as 0.3 µM against EGFR and exhibited potent antitumor effects through apoptosis induction .
Safety Profile
According to safety data sheets, this compound is classified as causing skin and eye irritation (Category 2) and may have specific target organ toxicity upon single exposure . Proper handling protocols should be followed during research applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors. For example, a pyrazolo[3,4-d]pyrimidine core can be formed via condensation of substituted hydrazines with nitriles or carbonyl derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). The 2,5-dimethylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and catalysts like Pd(PPh₃)₄ to achieve >70% yield . Purity is optimized using column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can the molecular structure and electronic properties of this compound be characterized?
- Methodological Answer : X-ray crystallography confirms the planar pyrazolo[3,4-d]pyrimidine core and substituent orientations. Computational methods (DFT calculations) predict electron density distribution, highlighting the imino group’s nucleophilicity and the dimethylphenyl group’s steric effects. Spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups: the imino NH stretch appears at ~3400 cm⁻¹, while aromatic protons resonate at δ 7.2–7.8 ppm .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from differences in substituent positioning. For example, 2,5-dimethylphenyl groups enhance steric hindrance compared to 3-chlorophenyl analogs, altering target binding. Use isoform-specific kinase assays (e.g., EGFR vs. VEGFR2) and molecular docking studies to map interactions. Cross-validate findings with SPR (surface plasmon resonance) to quantify binding kinetics .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to improve metabolic stability by reducing CYP450-mediated oxidation. Assess logP values via HPLC to correlate lipophilicity with membrane permeability. In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements. For instance, 2,5-dimethyl substitution increases t₁/₂ by 40% compared to unsubstituted analogs .
Q. What mechanistic insights explain the compound’s apoptosis-inducing effects in cancer cells?
- Methodological Answer : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in A549 lung cancer cells. Western blotting reveals caspase-3/9 activation and PARP cleavage. Transcriptomic analysis (RNA-seq) identifies downregulation of anti-apoptotic Bcl-2 and upregulation of Bax. Combine with siRNA knockdown of candidate targets (e.g., NF-κB) to validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
